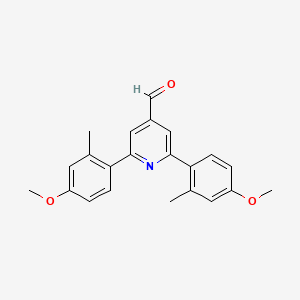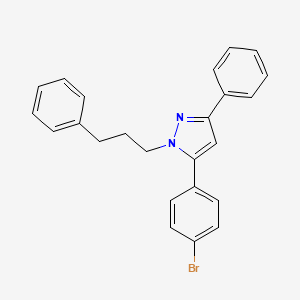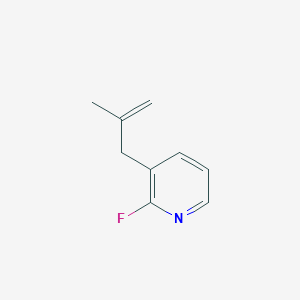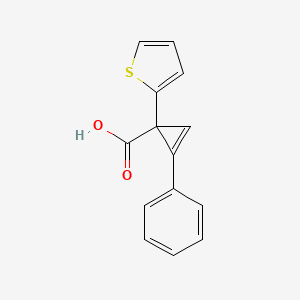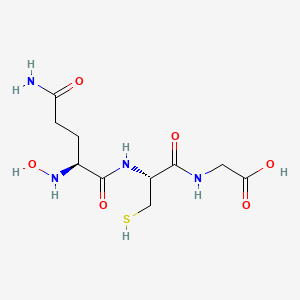
N~2~-Hydroxy-L-glutaminyl-L-cysteinylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-Hydroxy-L-glutaminyl-L-cysteinylglycine is a tripeptide compound that plays a significant role in various biochemical processes. It is composed of three amino acids: L-glutamine, L-cysteine, and glycine. This compound is known for its involvement in the metabolism of glutathione, a crucial antioxidant in cellular defense mechanisms.
准备方法
合成路线和反应条件
N2-羟基-L-谷氨酰-L-半胱氨酰甘氨酸的合成通常涉及氨基酸L-谷氨酰胺、L-半胱氨酸和甘氨酸的逐步偶联。该过程从保护官能团开始,以防止不必要的副反应。然后使用偶联试剂(如二环己基碳二亚胺 (DCC) 或 N,N'-二异丙基碳二亚胺 (DIC))在催化剂(如 1-羟基苯并三唑 (HOBt))存在下活化氨基酸。反应在无水溶剂(如二甲基甲酰胺 (DMF) 或二氯甲烷 (DCM))中进行,温度条件受控。
工业生产方法
N2-羟基-L-谷氨酰-L-半胱氨酰甘氨酸的工业生产涉及大规模肽合成技术。固相肽合成 (SPPS) 通常被采用,其中氨基酸被依次添加到树脂结合的肽链中。这种方法可以有效地纯化并获得所需产品的较高产率。最终化合物从树脂中裂解,并使用高效液相色谱 (HPLC) 等技术进行纯化。
化学反应分析
反应类型
N~2~-羟基-L-谷氨酰-L-半胱氨酰甘氨酸会发生各种化学反应,包括:
氧化: 半胱氨酸残基的硫醇基可以被氧化形成二硫键。
还原: 使用二硫苏糖醇 (DTT) 或 β-巯基乙醇等还原剂可以将二硫键还原回硫醇基。
取代: 氨基和羧基可以参与亲核取代反应。
常用试剂和条件
氧化: 过氧化氢 (H₂O₂) 或碘 (I₂) 在水性或有机溶剂中。
还原: 二硫苏糖醇 (DTT) 或 β-巯基乙醇在缓冲水溶液中。
取代: 胺或醇等亲核试剂,在碳二亚胺等活化剂存在下。
主要形成的产物
氧化: 形成二硫键连接的肽。
还原: 再生游离硫醇基。
取代: 形成酰胺或酯键。
科学研究应用
N~2~-羟基-L-谷氨酰-L-半胱氨酰甘氨酸在科学研究中具有多种应用:
化学: 用作研究肽键形成和断裂的模型化合物。
生物学: 研究其在细胞氧化还原调节和抗氧化防御机制中的作用。
医学: 探索其在氧化应激相关疾病(如帕金森病和糖尿病)中的潜在治疗作用。
工业: 用于开发基于肽的药物,并作为化妆品配方中的一种成分,以发挥其抗氧化特性。
作用机制
N~2~-羟基-L-谷氨酰-L-半胱氨酰甘氨酸主要通过其参与谷胱甘肽代谢途径发挥其作用。它作为 γ-谷氨酰转肽酶 (γ-GT) 的底物,γ-谷氨酰转肽酶是一种切割 γ-谷氨酰键以释放半胱氨酰甘氨酸的酶。这个过程对于维持细胞氧化还原稳态和保护细胞免受氧化损伤至关重要。该化合物还可以调节一氧化氮 (NO) 以及半胱氨酸的储存和转运,从而有助于各种生理功能。
相似化合物的比较
类似化合物
谷胱甘肽 (γ-L-谷氨酰-L-半胱氨酰甘氨酸): 细胞中最丰富的抗氧化剂分子,参与解毒和氧化还原信号传导。
L-半胱氨酰甘氨酸: 谷胱甘肽代谢中的中间代谢产物,由甘氨酸和 L-半胱氨酸组成。
独特性
N~2~-羟基-L-谷氨酰-L-半胱氨酰甘氨酸的独特性在于存在 N2-羟基,这赋予了其与其他类似化合物相比独特的化学反应性和生物活性。这种修饰增强了其抗氧化特性和潜在的治疗应用。
属性
CAS 编号 |
656831-36-6 |
|---|---|
分子式 |
C10H18N4O6S |
分子量 |
322.34 g/mol |
IUPAC 名称 |
2-[[(2R)-2-[[(2S)-5-amino-2-(hydroxyamino)-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C10H18N4O6S/c11-7(15)2-1-5(14-20)10(19)13-6(4-21)9(18)12-3-8(16)17/h5-6,14,20-21H,1-4H2,(H2,11,15)(H,12,18)(H,13,19)(H,16,17)/t5-,6-/m0/s1 |
InChI 键 |
WBYUHOYMIYFFRA-WDSKDSINSA-N |
手性 SMILES |
C(CC(=O)N)[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)O)NO |
规范 SMILES |
C(CC(=O)N)C(C(=O)NC(CS)C(=O)NCC(=O)O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phosphonic acid, [(acetyloxy)-3-pyridinylmethyl]-, diethyl ester](/img/structure/B12526974.png)
![4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol](/img/structure/B12526997.png)
![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12527003.png)
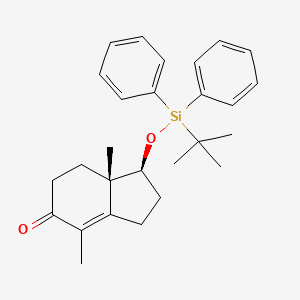
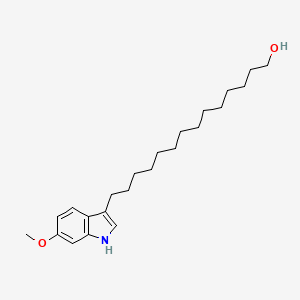

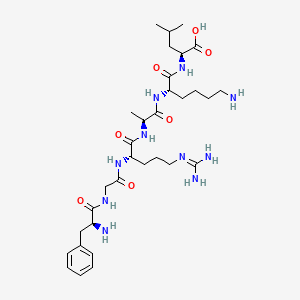
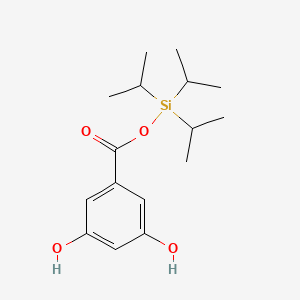
![acetic acid;2-methyl-5-[(2R)-6-methylheptan-2-yl]phenol](/img/structure/B12527026.png)
![4-[[(2E)-3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)-2-penten-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12527030.png)
